Lipophilicity Log D Differential: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomeric Scaffolds
The 1,2,4-oxadiazole scaffold, to which the target compound belongs, exhibits approximately 10-fold higher log D than paired 1,3,4-oxadiazole isomers. In a systematic comparison of matched molecular pairs from the AstraZeneca collection, 1,2,4-oxadiazoles consistently showed log D values ~1 unit higher than their 1,3,4 counterparts [1]. This difference translates to an order-of-magnitude shift in membrane permeability and a measurable impact on hERG inhibition and aqueous solubility [1].
| Evidence Dimension | Lipophilicity (log D) difference between 1,2,4- and 1,3,4-oxadiazole regioisomers |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole isomers consistently ~1 log D unit higher than paired 1,3,4-oxadiazole isomers |
| Comparator Or Baseline | 1,3,4-Oxadiazole matched pairs: log D approximately 1 unit lower |
| Quantified Difference | Approximately 10-fold (1 log unit) higher log D for 1,2,4-oxadiazoles |
| Conditions | Systematic matched molecular pair analysis of the AstraZeneca corporate compound collection; log D measured by chromatographic method |
Why This Matters
For programs requiring enhanced membrane permeability (e.g., CNS or intracellular targets), selecting the 1,2,4-oxadiazole regioisomer—and specifically the 3-(1,1-difluoroethyl)-5-methanamine substitution pattern—provides a predictable, quantifiable lipophilicity advantage over 1,3,4-oxadiazole alternatives.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
